(Z)-allyl 2-((2-(2,3-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate (Z)-allyl 2-((2-(2,3-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate
Brand Name: Vulcanchem
CAS No.: 622814-73-7
VCID: VC7485551
InChI: InChI=1S/C22H20O7/c1-4-10-27-20(23)13-28-15-8-9-16-18(12-15)29-19(21(16)24)11-14-6-5-7-17(25-2)22(14)26-3/h4-9,11-12H,1,10,13H2,2-3H3/b19-11-
SMILES: COC1=CC=CC(=C1OC)C=C2C(=O)C3=C(O2)C=C(C=C3)OCC(=O)OCC=C
Molecular Formula: C22H20O7
Molecular Weight: 396.395

(Z)-allyl 2-((2-(2,3-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate

CAS No.: 622814-73-7

Cat. No.: VC7485551

Molecular Formula: C22H20O7

Molecular Weight: 396.395

* For research use only. Not for human or veterinary use.

(Z)-allyl 2-((2-(2,3-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate - 622814-73-7

Specification

CAS No. 622814-73-7
Molecular Formula C22H20O7
Molecular Weight 396.395
IUPAC Name prop-2-enyl 2-[[(2Z)-2-[(2,3-dimethoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetate
Standard InChI InChI=1S/C22H20O7/c1-4-10-27-20(23)13-28-15-8-9-16-18(12-15)29-19(21(16)24)11-14-6-5-7-17(25-2)22(14)26-3/h4-9,11-12H,1,10,13H2,2-3H3/b19-11-
Standard InChI Key XCNKFVUHKMKCKT-ODLFYWEKSA-N
SMILES COC1=CC=CC(=C1OC)C=C2C(=O)C3=C(O2)C=C(C=C3)OCC(=O)OCC=C

Introduction

Chemical Identity and Structural Elucidation

Molecular Characterization

The compound’s molecular formula is C₂₂H₂₀O₇, with a molecular weight of 396.395 g/mol . Its IUPAC name, prop-2-enyl 2-[[(2Z)-2-[(2,3-dimethoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetate, reflects the Z-configuration of the benzylidene group and the ester-linked allyl acetate side chain. Key identifiers include:

PropertyValue
CAS Registry Number622814-73-7
SMILESCOC1=CC=CC(=C1OC)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OCC(=O)OCC=C
InChIKeyXCNKFVUHKMKCKT-ODLFYWEKSA-N
PubChem CID1756213

The benzofuran core (a fused furan-benzene system) is substituted at the 2-position with a 2,3-dimethoxybenzylidene group and at the 6-position with an allyl acetate side chain . The Z-configuration of the benzylidene double bond is critical for maintaining planar conjugation, which influences electronic properties and biological interactions.

Synthesis and Reactivity

Synthetic Pathways

The synthesis of this compound typically involves a multi-step sequence:

  • Benzofuran Core Formation: Cyclization of substituted phenols via oxidative coupling or acid-catalyzed reactions generates the 3-oxo-2,3-dihydrobenzofuran intermediate.

  • Condensation Reaction: The 2-position is functionalized through a Knoevenagel condensation between 3-oxo-benzofuran-6-ol and 2,3-dimethoxybenzaldehyde, facilitated by base catalysis.

  • Esterification: The phenolic oxygen at the 6-position undergoes alkylation with allyl bromoacetate to introduce the allyl acetate group.

Methoxy groups on the benzylidene moiety enhance solubility in polar aprotic solvents (e.g., DMSO, acetone), enabling efficient purification via column chromatography.

Reactivity Profile

  • Electrophilic Substitution: The electron-rich benzofuran core is susceptible to electrophilic attack at the 5-position, though steric hindrance from the benzylidene group may limit reactivity.

  • Ester Hydrolysis: The allyl acetate group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, a potential prodrug strategy.

  • Photochemical Stability: Conjugation across the benzylidene-benzofuran system may confer sensitivity to UV light, necessitating storage in opaque containers .

Applications in Drug Development

Solubility and Bioavailability

While solubility data remain unreported, computational models predict moderate lipophilicity (LogP ≈ 3.2), suggesting adequate blood-brain barrier permeability for CNS-targeted therapies . The allyl ester moiety serves as a hydrolyzable prodrug motif, potentially improving oral bioavailability.

Structural Analogues and SAR

Comparative analysis with related compounds highlights:

  • Methoxy Positioning: 2,3-Dimethoxy substitution optimizes hydrogen bonding with target proteins vs. 2,5-dimethoxy analogues .

  • Ester Flexibility: Allyl esters balance stability and metabolic activation compared to bulkier alkyl variants.

Challenges and Future Directions

Preclinical Validation

In vitro toxicity profiling and in vivo pharmacokinetic studies are critical next steps. Collaborative efforts with academic labs could accelerate translational research.

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